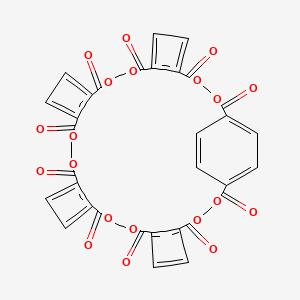

Ethylene Terephthalate Cyclic Pentamer

Description

Properties

Molecular Formula |

C50H40O20 |

|---|---|

Molecular Weight |

960.8 g/mol |

IUPAC Name |

3,6,13,16,23,26,33,36,43,46-decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-1(51),8,10,18,20,28(56),29,31(55),38(54),39,41(53),48(52),49,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone |

InChI |

InChI=1S/C50H40O20/c51-41-31-1-2-32(4-3-31)42(52)62-23-24-64-44(54)34-9-11-36(12-10-34)46(56)66-27-28-68-48(58)38-17-19-40(20-18-38)50(60)70-30-29-69-49(59)39-15-13-37(14-16-39)47(57)67-26-25-65-45(55)35-7-5-33(6-8-35)43(53)63-22-21-61-41/h1-20H,21-30H2 |

InChI Key |

LVWYQUGWJKUBQW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)O1 |

Origin of Product |

United States |

Mechanistic Pathways and Kinetics of Ethylene Terephthalate Cyclic Pentamer Formation

Formation during Poly(ethylene terephthalate) Synthesis

During the polycondensation stage of PET production, which occurs in the melt phase at high temperatures and under vacuum, a dynamic equilibrium exists between the growing linear polymer chains and various low molecular weight species. The ethylene (B1197577) terephthalate (B1205515) cyclic pentamer is one of several cyclic oligomers that are unavoidably formed under these conditions.

The primary mechanism for the formation of the cyclic pentamer is intramolecular transesterification, often referred to as a "backbiting" reaction. In this process, a terminal functional group of a linear polymer chain attacks an ester linkage within the same chain.

There are three potential cyclization routes: alcoholysis, acidolysis, and ester-interchange. researchgate.net However, studies comparing these pathways have concluded that alcoholysis is the most feasible and predominant route. researchgate.net This reaction involves the terminal hydroxyl group of a linear PET chain segment attacking an ester bond further along its own backbone. When this attack occurs at the fifth ester linkage from the end, the reaction yields an ethylene terephthalate cyclic pentamer and a shorter polymer chain. The propensity for this reaction is governed by thermodynamic and kinetic factors, including the probability of the chain end achieving a conformation that allows for the ring-closing reaction to occur. researchgate.net

The polycondensation reaction of PET is facilitated by catalysts, which also inevitably catalyze the side reactions that lead to cyclic oligomer formation. The choice of catalyst can therefore influence the yield and distribution of these cyclic byproducts. The most common catalysts used in industrial PET production are compounds based on antimony (Sb) and titanium (Ti).

Research indicates that titanium-based catalysts tend to form fewer byproducts, including cyclic oligomers, compared to conventional antimony-based systems during high-temperature melt processing. mdpi.com While both catalyst types are effective for polymerization, their differing activities can shift the balance between intermolecular chain-building reactions and intramolecular cyclization reactions. Antimony catalysts, often used at higher concentrations (150-300 ppm), may promote more side reactions, whereas high-activity titanium catalysts used at lower concentrations (10-30 ppm) can offer a cleaner reaction profile. mdpi.comresearchgate.net

Table 1: Comparison of Common PET Polymerization Catalyst Systems and Their Influence on Oligomer Formation

| Catalyst System | Typical Concentration | Polymerization Activity | Effect on Cyclic Oligomer Formation | Reference |

|---|---|---|---|---|

| Antimony-based (e.g., Antimony Trioxide) | 150 - 300 ppm | High | Considered standard; higher tendency to form byproducts compared to some alternatives. | mdpi.comresearchgate.net |

| Titanium-based (e.g., Titanium Dioxide) | 10 - 30 ppm | Very High | Forms fewer byproducts, such as oligomers, during melt processing compared to Sb-based catalysts. | mdpi.complastemart.com |

| Antimony-Titanium Composite | Variable (lower Sb content) | High | Designed to reduce antimony content while maintaining high catalytic activity and shortening polycondensation time. | academax.com |

The kinetics of cyclic pentamer formation are highly sensitive to the reaction conditions employed during polycondensation.

Temperature: High temperatures (typically 270-290°C) are necessary to maintain the polymer in a molten state and achieve practical reaction rates for polymerization. umd.edu However, these elevated temperatures also provide the energy needed to overcome the activation barrier for intramolecular cyclization. Studies have shown that PET decomposes to form cyclic oligomers, including the pentamer, at temperatures around 300°C. researchgate.net

Pressure: The polycondensation stage is carried out under high vacuum (low pressure) to facilitate the removal of ethylene glycol, which is a byproduct of the chain-building reaction. This shifts the equilibrium towards the formation of high molecular weight polymer. However, it does not suppress the intramolecular cyclization reactions.

Residence Time: Longer residence times in the melt phase at high temperatures increase the probability of backbiting reactions occurring. As the system approaches thermodynamic equilibrium, the concentration of cyclic oligomers, including the pentamer, will increase until it reaches a characteristic equilibrium concentration. researchgate.net

Table 2: Effect of Thermal Treatment on Cyclic Oligomer Growth on PET Film

| Temperature | Time | Observation on Cyclic Oligomer Content | Reference |

|---|---|---|---|

| >100°C | Tens of minutes | Cyclic oligomers can migrate to the surface of the film. | researchgate.net |

| 150°C | 200 days (in R134/ester oil) | PET film found to contain 1.1 wt.% cyclic oligomer. | researchgate.net |

| 260 - 700°C | Not specified | Cyclic tetramer and cyclic pentamer are found among the low volatility decomposition products. | researchgate.net |

| 300°C | Not specified | PET decomposes to form cyclic oligomers. | researchgate.net |

The purity and ratio of the monomers used in PET synthesis play a significant role in the final distribution of both linear and cyclic oligomers. The presence of impurities or side-reaction products can alter the polymer backbone and lead to the formation of co-oligomers.

A common byproduct formed during PET synthesis is diethylene glycol (DEG), which arises from the etherification of two ethylene glycol molecules. mdpi.com If DEG is incorporated into the polymer chain, it can participate in the cyclization reactions. This results in the formation of a second series of cyclic oligomers, where one ethylene glycol unit in the ring is replaced by a diethylene glycol unit. mdpi.com Therefore, the presence of DEG as an impurity will lead to the formation of not only the standard this compound but also a modified cyclic pentamer containing a DEG moiety.

The formation of cyclic oligomers in a polycondensation system is a classic example of a ring-chain equilibrium. researchgate.net In the PET melt, the ester linkages are continuously breaking and reforming through transesterification reactions. This dynamic state allows for both the cyclization of linear chains to form rings and the ring-opening of cyclic oligomers to become part of a linear chain.

The system will eventually reach a thermodynamic equilibrium where the concentrations of the linear polymer and the various cyclic oligomers become constant. researchgate.net Even if one starts with PET that is free of cyclic oligomers, heating it in the melt phase will cause the oligomers to re-form until this equilibrium concentration is reached. researchgate.net The distribution of ring sizes (trimer, tetramer, pentamer, etc.) at equilibrium is determined by thermodynamic factors such as ring strain and the entropy associated with ring formation. researchgate.net The total equilibrium concentration of all cyclic oligomers in PET is typically in the range of 1-3% by weight.

Formation during Poly(ethylene terephthalate) Processing

Beyond the initial synthesis, the this compound and other cyclic oligomers can also be formed during the processing of the finished polymer. Steps such as extrusion, injection molding, and melt spinning require re-melting the PET pellets and subjecting them to high temperatures and shear forces. mdpi.com

These conditions can induce thermal degradation of the polymer chains through mechanisms like random chain scission. This process, sometimes referred to as cyclo-depolymerization, breaks the long polymer chains, creating new, shorter chains with terminal hydroxyl groups. These newly formed chain ends can then undergo the same intramolecular "backbiting" transesterification described previously, leading to the formation of new cyclic oligomers. Therefore, thermal processing can alter the concentration and distribution of cyclic species present in the final plastic article.

Thermal Degradation and Cyclodepolymerization Pathways in Melt Processing

During melt processing of PET at temperatures typically ranging from 260 to 700°C, thermal degradation is a primary route to the formation of cyclic oligomers, including the cyclic pentamer. researchgate.net The principal mechanism is intramolecular exchange or cyclodepolymerization, an ionic reaction where the polymer chain "bites back" on itself, leading to the formation of cyclic compounds. researchgate.net This process is distinct from radical-based degradation pathways. The primary pyrolysis products of PET are indeed these cyclic oligomers. researchgate.net

The formation of cyclic oligomers is a significant side reaction during PET synthesis and processing. scribd.com These reactions are influenced by the presence of catalysts and stabilizers, which can also inadvertently promote degradation reactions. d-nb.inforesearchgate.net The generation of cyclic oligomers is considered a key aspect of the thermal degradation of PET, alongside the formation of other byproducts like acetaldehyde (B116499) and diethylene glycol. scribd.com

Solid-State Post-Condensation and Surface Cyclic Pentamer Accumulation

Solid-state post-condensation (SSP) is a process used to increase the molecular weight of PET at temperatures below its melting point. vot.pl During SSP, which is typically carried out between the glass transition temperature and the melting temperature, polycondensation reactions continue in the amorphous phase of the semi-crystalline polymer. vot.pl This process can also influence the concentration and distribution of cyclic oligomers.

A notable phenomenon during the thermal treatment of PET films is the migration and accumulation of cyclic oligomers on the surface. researchgate.net This surface accumulation can interfere with subsequent processing steps. The amount of cyclic oligomer migration to the surface can be influenced by the duration of thermal exposure and the processing temperature. researchgate.net During SSP under vacuum, a sublimate containing cyclic oligomers, among other species, can be collected, indicating their formation and transport during this process. researchgate.net

Influence of Extrusion and Injection Molding Parameters on Oligomer Profiles

The parameters employed during extrusion and injection molding have a direct impact on the formation of cyclic oligomers. Key parameters include melt temperature, residence time, injection speed, and mold temperature. psecommunity.orgnih.gov Higher processing temperatures and longer residence times generally lead to increased thermal degradation and, consequently, a higher concentration of cyclic oligomers. nih.gov

Analysis of PET samples before and after injection molding has shown that while the process may not significantly alter the total amount of cyclic oligomers, it can lead to an increase in the concentration of lower molecular weight linear oligomers. nih.gov The optimization of injection molding parameters is crucial for controlling the quality of the final product, including minimizing the formation of undesirable byproducts like oligomers. matec-conferences.org

The following table summarizes the influence of key processing parameters on the formation of cyclic oligomers:

| Processing Parameter | Influence on Cyclic Oligomer Formation |

| Melt Temperature | Higher temperatures generally increase the rate of thermal degradation and cyclodepolymerization, leading to higher concentrations of cyclic oligomers. psecommunity.orgnih.gov |

| Residence Time | Longer residence times in the melt phase provide more opportunity for degradation reactions to occur, resulting in increased cyclic oligomer content. nih.gov |

| Injection Speed | Higher injection speeds can lead to increased shear heating, which can influence melt temperature and potentially affect oligomer formation. nih.gov |

| Mold Temperature | Mold temperature can affect the cooling rate of the polymer, which in turn can influence the final morphology and the distribution of oligomers. researchgate.net |

| Screw Speed (Extrusion) | Higher screw speeds can increase shear and mixing, potentially influencing the rate of thermo-mechanical degradation and oligomer generation. nih.gov |

Oligomerization from Terephthalic Acid and Ethylene Glycol Precursors

The synthesis of PET from its precursors, terephthalic acid (TPA) and ethylene glycol (EG), involves a series of esterification and polycondensation reactions. researchgate.netnih.gov During these reactions, the formation of cyclic oligomers occurs as a competing side reaction. scribd.com The initial stages of polymerization, where low molecular weight oligomers are present at high concentrations, are particularly conducive to cyclization reactions. The reaction mixture at this stage contains a mixture of linear oligomers of varying lengths, which can undergo intramolecular cyclization to form cyclic species.

Competing Side Reactions and Their Contribution to Cyclic Pentamer Profile

The formation of this compound is part of a complex network of competing reactions that occur during PET synthesis and processing. Key side reactions include the formation of diethylene glycol (DEG), acetaldehyde, and carboxyl end groups. scribd.comresearchgate.net The presence of DEG, either as an impurity in the ethylene glycol monomer or formed as a byproduct, can be incorporated into the polymer chain and influence the types and distribution of cyclic oligomers formed. researchgate.net

Advanced Analytical Methodologies for Ethylene Terephthalate Cyclic Pentamer Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for separating the cyclic pentamer from the complex matrix of the PET polymer, other oligomers, and additives. The choice of technique depends on the specific analytical goal, such as quantification, distribution assessment, or high-resolution separation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of PET oligomers. nih.govnih.gov The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For PET oligomers, reversed-phase columns, such as C18, are commonly employed. researchgate.netresearchgate.net

In a typical setup, an isocratic mobile phase of methanol (B129727) and water is used to elute the compounds, with detection often performed by UV or fluorescence detectors. nih.govresearchgate.net For instance, studies have successfully used mobile phases like methanol-water (85:15, v/v) with a C18 column to achieve good separation and symmetric peaks for PET oligomers. researchgate.net By using a certified reference standard of a specific oligomer, such as the cyclic trimer, external calibration curves can be constructed to accurately quantify the concentration of other oligomers, including the pentamer, in polymer extracts. researchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) further enhances the method's specificity and allows for the determination of a wider range of oligomers in various PET products. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. This enhanced separation power is particularly valuable for resolving complex mixtures of PET oligomers, which include various cyclic and linear forms. unizar.es

UHPLC systems, often coupled with high-resolution mass spectrometry like quadrupole time-of-flight (qTOF-MS), enable the confident identification and quantification of the cyclic pentamer, even at low concentrations. unizar.esmdpi.com The first-series cyclic pentamer has been successfully detected and quantified in PET samples using this approach. unizar.esmdpi.comdtu.dk The improved efficiency of UHPLC allows for the separation of different oligomer series, such as those containing diethylene glycol (DEG) units in addition to the standard ethylene (B1197577) glycol (EG) and terephthalic acid (TPA) units. unizar.es

Below is a table summarizing typical conditions used in UHPLC methods for PET oligomer analysis, including the pentamer.

| Parameter | Condition 1 | Condition 2 |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Zorbax Eclipse Plus C18 (2.1 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Methanol |

| Flow Rate | 0.3 mL/min | 0.3 mL/min |

| Column Temp. | 35 °C | 35 °C |

| Injection Vol. | 10 µL | 2 µL |

| Gradient | 2% to 100% B over 6 min | 2% to 100% B over 6 min |

| Reference | unizar.es | dtu.dk |

Gel Permeation Chromatography (GPC) for Oligomer Distribution Assessment

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable technique for assessing the entire molecular weight distribution of a polymer, from residual monomers and small oligomers like the pentamer to high molecular weight chains. lcms.czchromatographyonline.com Separation in GPC is based on the hydrodynamic volume of the molecules, where larger molecules elute first from the column because they are excluded from the pores of the stationary phase, while smaller molecules take a longer path through the pores. intertek.com

Analyzing PET and its oligomers via GPC presents challenges due to the polymer's limited solubility. chromatographyonline.com Specialized and often hazardous solvents are required, such as 1,1,1,3,3,3-hexafluoro-2-isopropanol (HFIP), o-chlorophenol, or m-cresol, often at elevated temperatures. lcms.czchromatographyonline.comresearchgate.net The choice of GPC columns and eluents is critical for achieving accurate results. For example, Agilent PLgel MIXED-B columns are used for high-temperature analysis in o-chlorophenol, while PL HFIPgel columns are designed specifically for use with HFIP. lcms.czresearchgate.net GPC is a powerful tool for monitoring changes in the oligomer distribution that can occur during polymer processing or recycling, providing insight into material degradation or alterations. nih.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of gas and liquid chromatography, offering high efficiency and fast separations. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for rapid analysis times. researchgate.net

The application of SFC has been explored for the separation and determination of oligomers in PET. acs.orgacs.org Research has shown that SFC can be a powerful technique for preparing uniform oligomers with no molecular weight distribution. researchgate.netresearchgate.net It has also been used in conjunction with supercritical fluid extraction (SFE) to remove low molecular weight oligomers, such as the cyclic trimer, from PET resins to improve the material's properties. jst.go.jp While specific, detailed applications focusing solely on the ethylene terephthalate (B1205515) cyclic pentamer are not extensively documented, the success of SFC in analyzing general PET oligomers indicates its strong potential for the characterization of the pentamer. researchgate.net

Gas Chromatography (GC) Approaches (e.g., following derivatization)

Gas Chromatography (GC) is a powerful separation technique but is generally limited to compounds that are volatile or semi-volatile and thermally stable. High molecular weight compounds like the ethylene terephthalate cyclic pentamer have very low volatility, making direct analysis by GC challenging. dtu.dk

To make such non-volatile compounds suitable for GC analysis, a chemical modification process called derivatization is necessary. This process converts the analyte into a more volatile and thermally stable derivative. For polyesters like PET, this can involve a chemical reaction like transesterification or hydrolysis followed by methylation to break down the polymer and its oligomers into smaller, more volatile monomeric units. shimadzu.com For example, alkaline reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can be used to promote specific hydrolysis and methylation of PET, allowing the resulting derivatized monomers to be analyzed by GC-MS. shimadzu.com While this approach provides information about the constituent monomers, it does not directly measure the intact cyclic pentamer. Analysis of intact larger oligomers typically requires techniques like HPLC or SFC.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass Spectrometry (MS) is an essential tool for the unequivocal identification of the this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct information about the molecular weight and elemental composition. When coupled with a chromatographic separation technique (e.g., LC-MS or UHPLC-MS), it provides a powerful platform for both identification and quantification.

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FTICR), are particularly valuable. unizar.eschemrxiv.org They provide highly accurate mass measurements, allowing for the determination of the elemental formula of the cyclic pentamer (C₅₀H₄₀O₂₀) and its distinction from other co-eluting species. unizar.es Tandem mass spectrometry (MS/MS) provides further structural confirmation. In MS/MS, a specific precursor ion (e.g., the protonated cyclic pentamer) is selected and fragmented, and the resulting product ion spectrum serves as a molecular fingerprint. All PET oligomers exhibit common fragmentation patterns, which aids in their structural confirmation. unizar.esuva.nl Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS have also been used to analyze the distribution of PET oligomers on surfaces. jeol.com

The table below summarizes key mass spectrometric data for the first-series this compound.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₄₀O₂₀ | unizar.es |

| Average Molecular Weight | 960.84 g/mol | N/A |

| Observed Precursor Ion ([M+H]⁺) | 961.219 m/z | dtu.dk |

| Observed Precursor Ion ([M+NH₄]⁺) | 978.246 m/z | dtu.dk |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like PET cyclic oligomers. In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. This method is particularly advantageous when coupled with liquid chromatography (LC), providing both separation and mass-based detection. researchgate.net ESI-MS has been effectively utilized in studies of polymer degradation, allowing for the molecular-level understanding of the process. researchgate.net For PET oligomers, ESI-MS can provide information on their molecular weight distribution and can be used to identify individual cyclic species, including the pentamer.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and mass accuracy. This technique is frequently coupled with ultra-high-performance liquid chromatography (UHPLC) for the analysis of complex mixtures, such as extracts from PET materials. mdpi.commdpi.comnih.gov UHPLC-QTOF-MS methods have been developed for the quantification of PET cyclic oligomers that may migrate from food contact materials. mdpi.comnih.gov In the analysis of this compound, QTOF-MS provides accurate mass measurements, which are crucial for confirming the elemental composition of the molecule. mdpi.com Studies have shown that for the PET pentamer, the sodium adduct, [M+Na]⁺, is often the ion detected in positive ionization mode. mdpi.com The high resolution of QTOF-MS allows for the differentiation of various oligomeric species present in a sample. unizar.es

Table 1: Ions of PET Cyclic Oligomers Detected by QTOF-MS

| Cyclic Oligomer | Molecular Formula | Ion Detected | Measured Mass (m/z) |

|---|---|---|---|

| Trimer | C₂₄H₂₄O₁₂ | [M+H]⁺ | 577.134 |

| Tetramer | C₃₂H₃₂O₁₆ | [M+H]⁺ | 769.176 |

| Pentamer | C₄₀H₄₀O₂₀ | [M+Na]⁺ | 983.199 |

| Hexamer | C₄₈H₄₈O₂₄ | [M+H]⁺ | 1153.258 |

| Heptamer | C₅₆H₅₆O₂₈ | [M+Na]⁺ | 1367.282 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is particularly useful for the analysis of large, non-volatile molecules like synthetic polymers. jeol.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. youtube.commdpi.com This technique is a powerful tool for determining the molecular weight distribution of polymers and identifying oligomeric series. jeol.com While it has been widely applied in various fields, its use for small molecules can be challenging due to potential interference from matrix-related ions in the low mass range. researchgate.net However, for PET oligomers, MALDI-TOF MS can provide valuable information on the presence of cyclic species, including the pentamer.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and the resulting product ions are mass-analyzed. phi.com This process provides detailed structural information about the precursor ion. For the structural elucidation of this compound, MS/MS can be used to confirm its cyclic nature and the arrangement of its monomeric units. jeol.com The fragmentation patterns observed in the MS/MS spectra can be characteristic of the specific oligomer. mdpi.com For instance, studies have shown that even-numbered PET cyclic oligomers tend to fragment to the dimethyl terephthalate ion. mdpi.com This technique is invaluable for distinguishing between cyclic and linear oligomers and for confirming the identity of the pentamer in complex samples. phi.comtees.ac.uk

Spectroscopic Techniques for Structural Confirmation

While mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, spectroscopic techniques are essential for confirming its detailed molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei within a molecule. rsc.org For this compound, ¹H NMR spectra can be used to identify the protons of the ethylene glycol and terephthalate units. mdpi.comresearchgate.net The chemical shifts and coupling patterns of these protons provide insights into the connectivity and conformation of the cyclic structure. mdpi.com Similarly, ¹³C NMR spectroscopy reveals the different carbon environments within the pentamer, including the carbonyl carbons of the ester groups, the aromatic carbons of the terephthalate units, and the aliphatic carbons of the ethylene glycol units. mdpi.comnih.gov The chemical shifts in ¹³C NMR are particularly sensitive to the local geometry and can help to confirm the cyclic structure. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for PET Cyclic Oligomers

| Nucleus | Assignment | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Aromatic Protons (Terephthalate) | ~8.04-8.12 |

| ¹H | Aliphatic Protons (Ethylene Glycol) | ~4.5-4.7 |

| ¹³C | Carbonyl Carbon (Ester) | ~165 |

| ¹³C | Quaternary Aromatic Carbon | ~134 |

| ¹³C | Aromatic CH Carbon | ~129 |

| ¹³C | Aliphatic Carbon (Ethylene Glycol) | ~63 |

Note: Chemical shifts can vary depending on the solvent and experimental conditions. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. horiba.com These two techniques are complementary, as the selection rules for vibrational transitions differ. horiba.com

FTIR Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. horiba.com The FTIR spectrum of this compound would show characteristic absorption bands for the ester carbonyl group (C=O stretch) around 1720 cm⁻¹, the aromatic C-H stretching vibrations, and the C-O stretching vibrations of the ester linkage. researchgate.netscienceopen.com Analysis of the FTIR spectrum can confirm the presence of the key functional groups that constitute the PET repeating unit. researchgate.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light from a laser source. researchgate.net The Raman spectrum also provides a vibrational fingerprint of the molecule. For the PET cyclic pentamer, characteristic Raman bands would include the aromatic ring vibration around 1614 cm⁻¹, the C=O vibration of the carbonyl group at approximately 1725 cm⁻¹, and vibrations associated with the C(O)-O ester group. nih.gov Raman spectroscopy can be particularly useful for analyzing samples in aqueous environments and for probing the conformational order of the polymer chains. scilit.com

Table 3: Key Vibrational Bands for PET Functional Groups

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) Stretch | ~1720 | ~1725 |

| Aromatic Ring Vibration | - | ~1614 |

| Asymmetric -C-C-O- Stretch | ~1238 | - |

| Stretching -O-C-C- | ~1092 | ~1116 |

Sample Preparation and Extraction Methodologies

Effective isolation of the this compound from polyethylene (B3416737) terephthalate (PET) is a critical prerequisite for accurate characterization. The choice of extraction methodology depends on the desired yield and the nature of the subsequent analysis. Key strategies include solvent extraction, total dissolution followed by reprecipitation, and advanced clean-up methods.

Solvent extraction is a widely used method for isolating cyclic oligomers from the PET matrix. The efficiency of this technique is highly dependent on the choice of solvent, temperature, and extraction time. Traditional methods like Soxhlet extraction can be effective but are often time-consuming. psu.edu

Microwave-assisted extraction (MAE) has emerged as a rapid alternative, significantly reducing extraction times compared to conventional methods. psu.edursc.org Studies have evaluated various organic solvents for their efficacy in extracting low molecular weight oligomers. Dichloromethane (B109758), in particular, has shown favorable results in MAE protocols, providing comparable yields to 24-hour Soxhlet extractions in a fraction of the time. psu.edu Other solvents investigated include xylene, acetone, hexane, and tetrahydrofuran. psu.edu Research indicates that optimized MAE conditions, such as using dichloromethane at 120°C for 120 minutes, yield recoveries that are in good agreement with traditional Soxhlet methods using xylene. psu.edu

| Technique | Solvent | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Soxhlet Extraction | Xylene | 24 hours, reflux | Traditional method, effective but very time-consuming. Yields approx. 1.24% total solvent-extractables. | psu.edu |

| Microwave-Assisted Extraction (MAE) | Dichloromethane | 120°C, 120 min | Rapid alternative with comparable recoveries to Soxhlet/xylene. | psu.edu |

| Microwave-Assisted Extraction (MAE) | Acetone, Hexane, Water | Variable | Demonstrated poor recoveries compared to dichloromethane under initial test conditions. | psu.edu |

| Solid-Liquid Extraction | Methanol, 1,4-Dioxane | Not specified | Used for extracting and isolating oligomers from PET and its copolymers. | researchgate.net |

For a more exhaustive extraction of all oligomers, including the cyclic pentamer, total dissolution of the polymer followed by reprecipitation is the preferred method. unizar.esresearchgate.net Research consistently shows that the concentration of oligomers obtained through this strategy is at least ten times higher than that achieved by solvent extraction alone. unizar.esnih.gov

The most common procedure involves dissolving the PET sample in a strong solvent, typically 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). unizar.esresearchgate.net Once the polymer is fully dissolved, an antisolvent, most commonly methanol, is added to precipitate the high-molecular-weight polymer chains. unizar.es This leaves the smaller oligomers, including the cyclic pentamer, dissolved in the supernatant, which can then be collected for analysis. researchgate.net This technique ensures that all oligomers within the bulk polymer are made available for extraction, not just those on the surface. unizar.es

| Step | Solvent/Antisolvent | Typical Conditions | Purpose | Reference |

|---|---|---|---|---|

| Dissolution | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | 40°C for 24 hours | To completely dissolve the PET polymer matrix. | unizar.es |

| Reprecipitation | Methanol | Addition of antisolvent, followed by cooling at 4°C for 1 hour. | To precipitate high-molecular-weight polymer, leaving oligomers in solution. | unizar.es |

| Separation | Centrifugation | ~4000 rpm for 10 minutes | To separate the precipitated polymer from the oligomer-rich supernatant. | unizar.es |

Following initial extraction, Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be employed as clean-up steps to remove interfering matrix components and isolate the cyclic pentamer. quechers.eusepscience.comnih.gov

SPE is a versatile sample preparation technique that separates compounds based on their physical and chemical properties. chromatographyonline.com In the context of cyclic pentamer analysis, an extract obtained from solvent extraction or total dissolution would be loaded onto an SPE cartridge. The cartridge contains a solid sorbent that retains the analyte while allowing impurities to be washed away. Subsequently, a different solvent is used to elute the purified cyclic pentamer for analysis. chromatographyonline.com

The QuEChERS methodology, originally developed for pesticide residue analysis, involves an extraction and partitioning step with an organic solvent (commonly acetonitrile) and salts, followed by a dispersive SPE (d-SPE) clean-up. quechers.eusepscience.com For analysis of the cyclic pentamer in a complex matrix like a food simulant, the extract would be mixed with a sorbent (e.g., silica) to bind and remove interfering substances like lipids, leaving the target analyte in the purified solution. mdpi.com This approach is particularly effective for improving the quality of the final extract prior to chromatographic analysis. mdpi.comresearchgate.net

Thermal Analysis for Purity and Phase Behavior of Isolated Pentamer

Thermal analysis techniques are indispensable for characterizing the purity, thermal stability, and phase behavior of the isolated this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for these evaluations.

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.comresearchgate.netyoutube.com For the this compound, DSC is primarily used to determine its melting point (Tm), which is a key indicator of purity. mdpi.comresearchgate.net

The melting point of the first series cyclic pentamer has been reported to be 203°C. DSC analysis of PET cyclic oligomers reveals a distinct "odd-even effect," where the melting points of the oligomers alternate as the number of repeating units increases. mdpi.comresearchgate.net For instance, the cyclic dimer melts at a higher temperature than the trimer, while the tetramer melts at a higher temperature than the pentamer. mdpi.comresearchgate.net This phenomenon is attributed to differences in molecular strain and packing efficiency between odd- and even-numbered rings. researchgate.net A typical DSC analysis involves heating the sample from a low temperature (e.g., 0°C) to a temperature above its melting point (e.g., 300°C) at a controlled rate, often 20°C/min, under a nitrogen atmosphere. tainstruments.comanl.govresearchgate.net

| Cyclic Oligomer | Number of Repeating Units | Melting Point (Tm) in °C | Reference |

|---|---|---|---|

| Dimer | 2 | 189 | mdpi.comresearchgate.net |

| Trimer | 3 | 155 | mdpi.comresearchgate.net |

| Tetramer | 4 | 226 | mdpi.comresearchgate.net |

| Pentamer | 5 | 203 | mdpi.comresearchgate.net |

| Hexamer | 6 | 253 | mdpi.comresearchgate.net |

| Heptamer | 7 | 254 | mdpi.comresearchgate.net |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the this compound by measuring its mass change as a function of temperature in a controlled atmosphere. setaramsolutions.com This analysis provides crucial information about the temperature at which the compound begins to decompose.

Studies have shown that isolated cyclic oligomers of polyesters exhibit high thermal stability, often degrading at temperatures significantly above that of the parent polymer. koreascience.krresearchgate.netnih.govbohrium.com For instance, the degradation of a mixture of cyclic oligomers from a similar polyester (B1180765), polyethylene furanoate, was observed to begin around 370°C, whereas the polymer itself began to degrade at approximately 329°C. nih.gov TGA experiments are typically conducted by heating a small sample from room temperature to a high temperature (e.g., 600-800°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere to prevent oxidative degradation. setaramsolutions.comazom.com The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is often used as a standard measure of the onset of degradation.

| Parameter | Description | Typical Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Purpose | To determine the thermal stability and decomposition temperature of the isolated pentamer. | - | Cyclic oligomers generally show higher thermal stability than the corresponding polymer. | nih.gov |

| Heating Rate | The rate at which the sample temperature is increased. | 5, 10, or 20°C/min | Multiple heating rates can be used for kinetic analysis of the degradation process. | |

| Temperature Range | The start and end temperatures for the analysis. | Room Temperature to 800°C | Ensures complete decomposition is observed. | azom.com |

| Atmosphere | The gas environment surrounding the sample. | Nitrogen flow | An inert atmosphere prevents oxidative degradation, isolating thermal decomposition. | setaramsolutions.com |

| Onset of Degradation (5% weight loss) | Temperature at which 5% of the material's mass has been lost. | - | Reported to be around 370°C for similar cyclic oligomer mixtures. | nih.gov |

Influence and Interfacial Phenomena of Ethylene Terephthalate Cyclic Pentamer Within Poly Ethylene Terephthalate Systems

Effects on Polymerization Reaction Kinetics and Equilibrium Conversion

The formation of cyclic oligomers, including the pentamer, is an inherent aspect of PET polymerization. These oligomers are generated as byproducts of incomplete polymerization. fraunhofer.de The kinetics of cyclic oligomer formation have been studied, revealing that their formation can occur via cyclodepolymerization, influenced by the presence of hydroxyl end groups in the PET. capes.gov.br

While specific kinetic data for the ethylene (B1197577) terephthalate (B1205515) cyclic pentamer's direct influence on polymerization rates is not extensively detailed in the provided search results, the broader context of oligomer formation is relevant. The presence of these low molecular weight species is a consequence of the reaction equilibrium and kinetics.

Impact on Polymerization Reactor Fouling and Operational Efficiency

Cyclic oligomers, including the pentamer, can have a detrimental impact on the operational efficiency of polymerization reactors. During the manufacturing process, these oligomers can migrate to the surface of the polymer. This migration is intensified by various physicochemical effects during processes like dyeing, where hydrothermal conditions, plasticization, and degradation can occur.

Disperse dyes, for instance, can interact with oligomers, causing them to move from within the fiber to its surface and then into the dye bath. This phenomenon can lead to fouling of equipment and affect the quality of the final product.

Migration and Extraction Phenomena from Polymeric Products

The migration of the ethylene terephthalate cyclic pentamer from PET products is a critical area of study, particularly for food contact materials.

Mechanisms and Kinetics of Diffusion and Migration from Polymer Matrix

The migration of cyclic oligomers from the PET matrix is a diffusion-controlled process. Kinetic studies have been conducted to determine the diffusion coefficients of various PET oligomers. nih.gov The process generally follows Fickian diffusion behavior, where the rate of migration is proportional to the concentration gradient. fraunhofer.de However, the migration can be complex, with some oligomers ceasing to migrate after the initial cycles. fraunhofer.de

The migration potential of these oligomers has been investigated, though detailed studies on their specific diffusion characteristics are still emerging. uva.nl The formation of these migrants can occur during manufacturing through incomplete polymerization or degradation processes during reprocessing and use. uva.nl

Factors Influencing Migration Rates (e.g., temperature, polymer morphology, solvent type)

Several factors can influence the rate at which the cyclic pentamer migrates from the PET matrix:

Temperature: Higher temperatures significantly increase the rate of migration. Studies have shown that migration of PET oligomers increases with temperature, particularly in applications like microwave cooking. nih.govresearchgate.net

Polymer Morphology: The crystallinity of the PET can affect migration. Increased crystallinity, which can be influenced by the incorporation of nanoparticles, can reduce the amorphous regions in the polymer matrix, thereby potentially lowering the migration of substances like ethylene glycol. researchgate.net

Solvent Type: The type of solvent or food simulant in contact with the PET plays a crucial role. For instance, fatty food simulants like 95% ethanol (B145695) have been shown to result in higher levels of oligomer migration compared to aqueous simulants. nih.gov The swelling ability of solvents like ethanol on PET, especially at elevated temperatures, can also lead to an overestimation of migration compared to actual beverages. uva.nl

Quantitative Assessment of Extractable and Migratable Cyclic Pentamer Levels

Quantitative methods have been developed to measure the levels of migratable PET oligomers. Techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-qTOF-MS) are used for the analysis of these compounds in food simulants and real food matrices. nih.gov

In one study, cyclic PET pentamers were detected in a 95% ethanol food simulant after migration testing with recycled PET (rPET) bottles at concentrations of 2.14 µg L⁻¹ and 2.57 µg L⁻¹ for two replicates. nih.gov Another study found that total PET oligomer migration could range from 0.02 to 2.73 mg/kg depending on the foodstuff and cooking temperature. nih.gov

Interactive Data Table: Migration of Cyclic PET Oligomers into 95% Ethanol Simulant

| Oligomer | Concentration in vPET (µg L⁻¹) | Concentration in rPET (µg L⁻¹) |

| Cyclic Dimer | 38.8 - 45.3 | 187 - 198 |

| Cyclic Trimer | 587 - 621 | 2890 - 2950 |

| Cyclic Tetramer | 0.51 - 0.65 | 8.99 - 9.32 |

| Cyclic Pentamer | Not Detected | 2.14 - 2.57 |

Data sourced from a study analyzing migration from virgin PET (vPET) and recycled PET (rPET) bottles into 95% ethanol simulant at 60°C for 10 days. nih.gov

Comparative Migration Studies from Virgin vs. Recycled PET Materials

Studies have consistently shown that the migration of cyclic oligomers is higher from recycled PET (rPET) than from virgin PET (vPET). foodpackagingforum.orgwkaiglobal.com This is attributed to the depolymerization that can occur during mechanical recycling, leading to a decrease in the molecular weight distribution of the polymer in rPET. foodpackagingforum.org

For example, migration of cyclic oligomers from rPET was found to be more than double that from vPET bottles. nih.gov The cyclic PET pentamer was only detected in the food simulant that was in contact with rPET bottles. nih.gov The extrusion process used for rPET can also impact oligomer release, with single-screw extrusion showing a significantly higher increase in PET oligomer concentration compared to twin-screw extrusion. foodpackagingforum.org

Role in Poly(ethylene terephthalate) Recycling and Reprocessing

The presence and behavior of this compound, a notable cyclic oligomer within poly(ethylene terephthalate) (PET) systems, carry significant implications for the efficiency, quality, and viability of PET recycling and reprocessing operations. These low molecular weight species, formed during polymerization and thermal processing, can influence both mechanical and chemical recycling pathways. uva.nlresearchgate.net

Behavior during Mechanical Recycling Operations and Depolymerization

During mechanical recycling, which involves melting and re-extruding post-consumer PET, cyclic oligomers like the pentamer can undergo physical and chemical changes. The elevated temperatures inherent in these processes can lead to the migration of cyclic oligomers to the surface of the recycled material, a phenomenon known as "blooming". uva.nl This can negatively affect the surface properties and processability of the recycled PET. For instance, the presence of these oligomers on the surface can interfere with manufacturing processes. researchgate.net

Depolymerization, often a precursor to or a part of chemical recycling, is also affected by the presence of cyclic oligomers. In processes where PET is broken down into its constituent monomers or oligomers, the existing cyclic pentamer can be part of the feedstock. Its behavior will then depend on the specific depolymerization conditions.

Implications for Chemical Recycling Processes (e.g., glycolysis, hydrolysis, alcoholysis)

Chemical recycling processes aim to break down PET into its monomers or other valuable chemical intermediates. The this compound can be both a component of the waste stream being recycled and a product of these processes.

Glycolysis: This process involves the depolymerization of PET using a glycol, typically ethylene glycol, to produce bis(2-hydroxyethyl) terephthalate (BHET) and its oligomers. researchgate.netmdpi.com The cyclic pentamer present in the PET waste will also undergo glycolysis, breaking down into smaller, linear oligomers and eventually BHET. However, the reaction conditions, such as temperature, time, and catalyst, will influence the rate and extent of its depolymerization. researchgate.netnih.gov In some cases, incomplete glycolysis can lead to the presence of residual cyclic oligomers in the product stream.

Hydrolysis: In hydrolysis, PET is depolymerized using water, often under acidic, alkaline, or neutral conditions, to yield terephthalic acid (TPA) and ethylene glycol (EG). nih.govbham.ac.uknih.gov The cyclic pentamer is susceptible to hydrolysis, where the ester linkages are cleaved by water molecules. Enzymatic hydrolysis has also been explored, with some enzymes showing the ability to hydrolyze cyclic PET oligomers. nih.govresearchgate.net The efficiency of cyclic pentamer hydrolysis can impact the purity of the recovered TPA and EG. Incomplete hydrolysis could result in the cyclic pentamer remaining as a contaminant. rsc.org

Alcoholysis: This process uses an alcohol, such as methanol (B129727) or ethanol, to depolymerize PET. encyclopedia.pubmdpi.com Methanolysis, for example, yields dimethyl terephthalate (DMT) and EG. sci-hub.se Similar to other chemical recycling methods, the cyclic pentamer will be depolymerized during alcoholysis. The reaction conditions are crucial for ensuring the complete breakdown of these cyclic species to the desired monomers. researchgate.net

The table below summarizes the role of this compound in different chemical recycling processes.

| Chemical Recycling Process | Role of this compound | Key Implications |

|---|---|---|

| Glycolysis | Component of feedstock and potential intermediate | Can be depolymerized to BHET; incomplete reaction may leave it as a contaminant. |

| Hydrolysis | Substrate for depolymerization | Can be broken down to TPA and EG; incomplete hydrolysis can affect monomer purity. |

| Alcoholysis | Substrate for depolymerization | Can be converted to monomers like DMT and EG; reaction efficiency determines its removal. |

Cyclic Pentamer as an Intermediate or By-product in Depolymerization

In many depolymerization processes, particularly those that are not driven to completion, the this compound can be both an intermediate and a by-product. During the initial stages of PET depolymerization, the long polymer chains are randomly cleaved, which can result in the formation of a mixture of linear and cyclic oligomers of various sizes, including the pentamer. researchgate.netntu.edu.sg

For instance, in glycolysis, the reaction proceeds through the formation of various oligomers before reaching the final product, BHET. mdpi.comtamu.edu If the reaction conditions are not optimized, the depolymerization may stall at the oligomer stage, leading to a product mixture containing the cyclic pentamer. Similarly, partial hydrolysis or alcoholysis can also yield cyclic oligomers as by-products. The presence of these cyclic species in the final product of depolymerization can necessitate further purification steps, adding to the cost and complexity of the recycling process. nih.gov

The formation of cyclic oligomers is an equilibrium-driven process, and their concentration can be influenced by factors such as temperature, catalyst, and reaction time. researchgate.netcapes.gov.br Therefore, controlling these parameters is essential to minimize the formation of the cyclic pentamer as an undesirable by-product in chemical recycling.

Environmental Dynamics and Degradation Pathways of Ethylene Terephthalate Cyclic Pentamer

Occurrence and Distribution in Environmental Compartments

The environmental journey of the ethylene (B1197577) terephthalate (B1205515) cyclic pentamer begins with its migration from PET materials. As a component of PET plastics used extensively in packaging, its release into various environmental spheres is a significant concern.

The primary pathway for the cyclic pentamer to enter aquatic systems is through leaching from PET products, such as beverage bottles and food packaging, that end up in waterways or from effluents from wastewater treatment plants. nih.gov Studies have confirmed the migration of PET oligomers, including the cyclic pentamer, from consumer products into water.

One study investigating PET teabags detected and quantified the migration of several cyclic oligomers into water and food simulants. sci-hub.seresearchgate.net The presence of these compounds in water after use demonstrates a direct route to aquatic environments via domestic wastewater. Research has identified various cyclic and linear oligomers, including dimers, trimers, tetramers, and pentamers, in PET materials, which can be transferred to food simulants, indicating their potential to leach into aqueous environments. unizar.es While direct quantification in major water bodies is an emerging field of research, the detection in wastewater and from direct product contact confirms its status as an aquatic contaminant. nih.gov

Table 1: Migration of Selected PET Cyclic Oligomers from Teabags into Water Data synthesized from studies on PET oligomer migration for illustrative purposes.

| Compound | Migration into Water (µg/L) | Food Simulant C (20% ethanol) (µg/L) | Food Simulant D1 (50% ethanol) (µg/L) |

| Cyclic Trimer | Detected | Detected | Detected |

| Cyclic Tetramer | Detected | Detected | Detected |

| Cyclic Pentamer | Detected | Detected | Detected |

| Cyclic Hexamer | Detected | Detected | Detected |

| Cyclic Heptamer | Detected | Detected | Detected |

This table is interactive. Click on headers to sort.

The accumulation of plastic waste in landfills and natural environments means that soil and sediment are major sinks for PET and its associated oligomers. Soil ecosystems are increasingly recognized as reservoirs for microplastics. nih.gov The degradation of these plastics over time, influenced by abiotic factors like UV radiation and hydrolysis, can release cyclic oligomers into the surrounding soil matrix.

While the presence of the cyclic pentamer in soil and sediment is strongly inferred due to the widespread contamination with PET waste, specific studies quantifying its concentration in these matrices are limited. The European Food Safety Authority (EFSA) has noted that environmental studies, including hydrolysis in soil or surface water, are part of the evidence map for PET oligomers, but this also highlights existing knowledge gaps. europa.eu The physicochemical properties of the pentamer, such as its solubility, will influence its mobility and persistence in soil and sediment layers. mdpi.com

The atmospheric transport of plastic-associated chemicals is a developing area of environmental science. Microplastics can become airborne and travel long distances. While there is no direct research on the aerosolization of ethylene terephthalate cyclic pentamer, the transport of other organic compounds associated with particulate matter is well-documented. copernicus.org

The potential for atmospheric transport would depend on the compound's ability to adsorb to airborne particles (like dust or microplastics) or its volatility. Given the high molecular weight of the cyclic pentamer, volatilization is unlikely to be a primary transport mechanism. However, if microplastic particles containing the pentamer become suspended in the atmosphere, they could be transported over significant distances, contributing to its deposition in remote locations. copernicus.org This remains a hypothetical pathway that requires further investigation.

Biodegradation Pathways and Mechanisms

The persistence of this compound in the environment is ultimately determined by its susceptibility to degradation, particularly biodegradation by microorganisms.

Synthetic polymers like PET were once considered highly resistant to microbial attack, but research has identified a range of microorganisms that produce enzymes capable of hydrolyzing their ester bonds. nih.govfrontiersin.org These enzymes, broadly known as PET hydrolases, include cutinases, lipases, and esterases. nih.govresearchgate.net

The biodegradation process begins when microorganisms colonize the surface of PET material and secrete these extracellular hydrolases. nih.gov These enzymes attack the ester linkages in the polymer chain. nih.govnih.gov Studies have specifically shown that cutinases and esterases can hydrolyze cyclic PET oligomers, with much of the research focusing on the cyclic trimer. researchgate.net For instance, a cutinase from Humicola insolens and a carboxylesterase from Thermobifida fusca have been shown to degrade cyclic trimers. researchgate.net The enzymatic action is not limited to trimers; it is understood that these hydrolases can act on a range of oligomeric structures, including the cyclic pentamer. The crucial initial step in the degradation of a cyclic oligomer is the enzymatic cleavage of an ester bond within the ring, which transforms the stable cyclic molecule into a more readily degradable linear oligomer. researchgate.net

Table 2: Key Microbial Enzymes in PET and Oligomer Degradation

| Enzyme Class | Microbial Source Example | Reference |

| PETase | Ideonella sakaiensis | frontiersin.orgnih.gov |

| Cutinase | Humicola insolens, Thermobifida fusca | researchgate.net |

| Lipase | Thermomyces lanuginosus | researchgate.net |

| Carboxylesterase | Thermobifida fusca | researchgate.net |

This table is interactive. Click on headers to sort.

The enzymatic hydrolysis of this compound follows a stepwise depolymerization pathway. The process is initiated by a PET hydrolase cleaving one of the ten ester bonds in the pentamer ring.

This initial cleavage results in the formation of a linear pentamer. From this point, the degradation proceeds through two potential actions:

Endo-lytic activity: The enzyme continues to cleave internal ester bonds of the linear pentamer, breaking it down into smaller soluble fragments like linear dimers and trimers. nih.gov

Exo-lytic activity: The enzyme cleaves monomeric or dimeric units from the ends of the linear oligomer chain.

These actions produce a series of intermediates, primarily bis(2-hydroxyethyl) terephthalate (BHET) and mono-(2-hydroxyethyl) terephthalate (MHET). nih.govnih.govfrontiersin.org These intermediates are further hydrolyzed by the same or different enzymes (such as MHETase in Ideonella sakaiensis) into the final constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG). frontiersin.orgnih.gov Once released, TPA and EG can be assimilated by various microorganisms and used as carbon sources, entering central metabolic pathways like the TCA cycle. nih.govnih.gov

Influence of Environmental Conditions (pH, Temperature, Nutrient Availability) on Biodegradation Rates

The biodegradation of this compound is intricately linked to the surrounding environmental conditions, with pH, temperature, and nutrient availability playing pivotal roles in modulating the rates of enzymatic degradation by microorganisms. While specific data for the cyclic pentamer is limited, studies on PET and its oligomers provide valuable insights into these influencing factors.

Microbial enzymes, such as PETase, are central to the biodegradation process. The activity of these enzymes is highly dependent on pH. Research on PETase has shown that the degradation of PET is optimal at a pH of 9.0. consensus.app The degradation product concentration has been observed to increase significantly from pH 7 to pH 9. nsf.govillinois.edu This suggests that alkaline environments are more conducive to the enzymatic hydrolysis of the ester bonds within the cyclic pentamer.

Temperature is another critical factor. The optimal temperature for PETase activity has been identified as 30°C. consensus.app At this temperature, a biocatalyst utilizing PETase was able to degrade 4.79% of a PET sample over 7 days, whereas the degradation efficiency was significantly lower at room temperature. nsf.gov As the temperature increases to 37°C, the enzyme remains active but for a shorter duration. nsf.gov This indicates a narrow optimal temperature range for efficient biodegradation.

Nutrient availability is essential for the growth and metabolic activity of microorganisms that produce PET-degrading enzymes. While direct studies on the impact of nutrient availability on cyclic pentamer degradation are scarce, it is understood that microbial consortia require a source of carbon and energy to thrive. In some studies, PET microplastics have been used as the sole carbon and energy source for microbial growth, demonstrating the potential for biodegradation in nutrient-limited environments where the cyclic pentamer itself can serve as a substrate. researchgate.net The presence of other readily available carbon sources may influence the preferential degradation of substrates by microbial communities.

Table 1: Influence of pH and Temperature on PET Degradation by BIND-PETase

| Parameter | Condition | Degradation Product Concentration (μM) | Degradation Efficiency (%) | Time (days) |

|---|---|---|---|---|

| pH | 7 | 1556.8 | - | - |

| 9 | 2967.8 | - | - | |

| Temperature | 30°C | - | 4.79 | 7 |

| Room Temperature | - | 0.27 | 7 |

Photodegradation Processes and Mechanisms

Photodegradation, initiated by exposure to ultraviolet (UV) radiation, is a significant abiotic degradation pathway for ethylene terephthalate and its cyclic oligomers. This process involves the absorption of photons, leading to chain scission and the formation of various degradation products.

The primary photochemical reactions in PET involve the cleavage of the ester bonds in the polymer backbone. nih.gov UV-B radiation (280-315 nm) is particularly effective in causing PET degradation. nih.gov The degradation process is believed to follow Norrish type I and type II reactions. Norrish type I reactions involve the cleavage of the ester bond to form radicals, while Norrish type II reactions involve intramolecular hydrogen abstraction, leading to the formation of a cyclic transition state and subsequent chain scission. researchgate.net

Upon UV irradiation, cyclic PET oligomers can be converted into linear oligomers with carboxyl end groups. jeol.comjeol.com Mass spectrometry imaging has shown that UV irradiation leads to a decrease in the intensity of cyclic oligomer signals and a corresponding increase in signals from photo-oxidative degradation products with COOH/COOH end groups. jeol.com The degradation products of PET photodegradation can include esters, peresters, and benzoic acids.

The efficiency of photodegradation can be influenced by the presence of photocatalysts. For instance, a MoS₂/g-C₃N₄ photocatalyst has been shown to efficiently upcycle PET into valuable organic chemicals under visible light. acs.org Similarly, a cerium-based photocatalytic system can depolymerize post-consumer PET under visible light at ambient temperature and pressure. rsc.org While these studies focus on the PET polymer, the fundamental mechanisms are applicable to the photodegradation of the cyclic pentamer.

Table 2: Effect of UV Irradiation on PET Oligomer Series

| Oligomer Series | Description | Change in Ion Intensity with UV Irradiation |

|---|---|---|

| Series I | Cyclic PET oligomer | Decreases |

Hydrolytic Degradation Under Environmental Conditions

Hydrolytic degradation is a key abiotic process that contributes to the breakdown of this compound in aqueous environments. This process involves the cleavage of the ester linkages by water molecules, leading to the formation of smaller, more soluble molecules.

The rate of hydrolysis is significantly influenced by temperature and pH. Generally, the rate of hydrolysis increases with increasing temperature. nih.gov Studies on the hydrolysis of PET have shown that the degradation follows pseudo-first-order kinetics, and the rate increases with increasing molecular weight of the oligomers. nih.gov The hydrolysis is catalyzed by hydrogen ions in acidic conditions. nih.gov

Under neutral conditions, such as in marine water, the hydrolysis of PET can still occur, albeit at a slower rate. The presence of various metallic ions in seawater can act as catalysts, promoting the depolymerization of PET. nih.gov The primary products of complete hydrolysis of this compound are terephthalic acid (TPA) and ethylene glycol (EG). Incomplete hydrolysis can lead to the formation of linear oligomers with hydroxyl and carboxyl end groups.

Enzymes can also catalyze the hydrolysis of PET cyclic oligomers. For example, a carboxylesterase from the thermophilic actinomycete Thermobifida fusca has been shown to hydrolyze cyclic PET trimers with an optimal activity at 60°C and a pH of 6. researchgate.net The enzymatic hydrolysis of the cyclic structure is a crucial step, after which the resulting linear oligomers can be more rapidly hydrolyzed. researchgate.net

Table 3: Products of Ethylene Terephthalate Cyclic Trimer Hydrolysis

| Hydrolysis Method | Primary Products |

|---|---|

| Chemical (Acid/Base/Neutral) | Terephthalic acid, Ethylene glycol |

Sorption and Desorption Behavior in Various Environmental Matrices

The environmental mobility and bioavailability of this compound are influenced by its sorption and desorption behavior in different environmental matrices, such as soil and sediment. Sorption refers to the partitioning of a chemical from the aqueous phase to a solid phase.

The extent of sorption is dependent on the properties of both the chemical and the environmental matrix. For organic compounds like the cyclic pentamer, sorption is often correlated with the organic matter content of the soil or sediment. mdpi.com The hydrophobic nature of the cyclic pentamer suggests that it will tend to adsorb to organic matter in soil and sediment, reducing its concentration in the water column and limiting its transport.

Studies on PET microplastics have shown that they can adsorb various contaminants, including heavy metals. researchgate.net While this research focuses on the sorption of contaminants to PET, it highlights the surface properties of PET-based materials that would also govern the sorption of the cyclic pentamer to environmental solids. The sorption process is often described by isotherm models, such as the Freundlich and Langmuir models, which relate the concentration of the chemical in the solid phase to its concentration in the aqueous phase at equilibrium.

Desorption, the reverse process of sorption, determines the potential for the release of the cyclic pentamer back into the aqueous phase. The strength of the sorption interaction will influence the rate and extent of desorption. Strongly sorbed compounds will be less mobile and less bioavailable. The specific sorption and desorption characteristics of this compound in various soils and sediments are an area that requires further research to fully understand its environmental fate.

Table 4: Factors Influencing Sorption of Organic Chemicals in Soil

| Factor | Description |

|---|---|

| Soil Properties | |

| Organic Matter Content | Higher organic matter content generally leads to higher sorption of hydrophobic organic compounds. |

| Clay Content and Type | Clay minerals can provide surface area for adsorption. |

| pH | Can influence the surface charge of soil particles and the speciation of the chemical. |

| Chemical Properties | |

| Hydrophobicity | More hydrophobic compounds tend to sorb more strongly to organic matter. |

Strategies for Mitigation and Utilization of Ethylene Terephthalate Cyclic Pentamer

Process Optimization for Minimizing Cyclic Pentamer Formation

Minimizing the generation of cyclic oligomers at the source is the most efficient approach. This involves careful control and optimization of the polymerization process itself, from the catalyst systems employed to the design of the reactors and post-polymerization handling.

The choice of polycondensation catalyst significantly influences the rate of polymer chain growth and the formation of side products, including cyclic oligomers. Common catalysts for PET production include compounds based on antimony, germanium, and titanium. google.com

Antimony Catalysts: Antimony trioxide (Sb₂O₃) and antimony acetate (B1210297) are widely used catalysts. google.comelsevierpure.com While effective for polymerization, they can also promote the side reactions that lead to oligomer formation. Research has shown that combining antimony catalysts with certain phosphorus compounds can help suppress the formation of cyclic trimers. google.com

Germanium and Titanium Catalysts: Germanium catalysts (e.g., germanium dioxide) and titanium catalysts (e.g., tetrabutyl titanate) are known for their high activity, which can lead to faster polymerization rates. google.com However, this high activity can also increase the production of cyclic oligomers. google.com Therefore, their use requires careful optimization of reaction conditions. To counteract this, additives such as alkali or alkaline-earth metal compounds (e.g., calcium acetate) can be introduced when using germanium catalysts to effectively restrain oligomer production. google.com Similarly, modifying titanium catalysts, for instance by combining titanium and silicon compounds, can moderate the catalytic activity to achieve a balance between polymerization speed and reduced side reactions, resulting in better quality PET. scielo.br

Recent strategies involve the addition of specific compounds to the reaction mixture to inhibit the cyclization reactions. For example, adding calcium phosphate (B84403) or carboxyphosphonic acid compounds during the melt-polymerization stage has been shown to effectively decrease the residual amount of cyclic oligomers in the final PET chips. google.com

Table 1: Impact of Catalyst Systems and Additives on Cyclic Oligomer Formation

| Catalyst/Additive System | Typical Concentration | Effect on Cyclic Oligomers | Reference |

|---|---|---|---|

| Germanium Dioxide (GeO₂) | 130 ppm | High activity can increase oligomer formation. google.com | google.com |

| Titanium Catalyst (e.g., Tetraisopropoxide) | 100 ppm | High activity can increase oligomer formation. google.com | google.com |

| Antimony Acetate (Sb(CH₃COO)₃) | 500 ppm | Standard catalyst; promotes polymerization. | google.com |

| GeO₂ with Calcium Acetate | 200 - 10,000 ppm of additive | Addition of alkali/alkaline-earth metals restrains oligomer production. google.com | google.com |

| Calcium Phosphate (Ca₃(PO₄)₂) | 50 - 500 ppm | Effectively reduces cyclic oligomer content in PET chips. google.com | google.com |

| Introduction of Comonomers (e.g., 11% Naphthalene unit) | 11 mole % | Can reduce cyclic trimer content by up to 69%. | elsevierpure.com |

The design and operation of polymerization reactors play a crucial role in controlling the reaction kinetics and thermodynamics, which in turn affect oligomer formation. The goal is to favor the linear chain-growth reaction over the intramolecular cyclization (backbiting) reactions that form cyclic oligomers.

Key control strategies include:

Temperature Profiling: It has been found that operating the polymerization reactor at a high temperature initially promotes a high conversion of monomers. Subsequently, the temperature should be lowered to reduce the formation of undesired side products like cyclic oligomers. austinpublishinggroup.comresearchgate.net

Staged Reactors: Industrial processes often use a sequence of reactors. For instance, employing a series of continuous stirred-tank reactors (CSTRs) operating at different temperatures can be more effective at controlling the reaction environment than a single reactor. ias.ac.in This allows for optimization at each stage of polymerization, from initial esterification to final polycondensation under high vacuum.

Pressure and Vacuum Control: The polycondensation stage is carried out under high vacuum to effectively remove reaction by-products like ethylene (B1197577) glycol and water, driving the equilibrium toward the formation of high molecular weight polymer. Efficient removal of these by-products is critical, as their presence can influence side reactions.

After the main polymerization is complete, the PET polymer contains a certain equilibrium concentration of cyclic oligomers. Post-polymerization techniques can be employed to both increase the polymer's molecular weight and reduce the content of volatile substances, including cyclic oligomers.

Solid-State Polymerization (SSP): This process involves heating PET chips to a temperature below their melting point (typically around 200-230°C) under a vacuum or an inert gas flow. During SSP, polycondensation reactions continue in the solid phase, which increases the polymer chain length and intrinsic viscosity. google.com This process also facilitates the removal of volatile by-products, including acetaldehyde (B116499) and cyclic oligomers, which diffuse to the surface of the chips and are carried away by the gas stream. Increasing the intrinsic viscosity of PET chips to above 0.70 dl/g through SSP is a common method for reducing the final oligomer content. google.com

Devolatilization is the general process of removing volatile components, which is integral to both the final stages of melt polymerization (under vacuum) and subsequent SSP. The efficiency of devolatilization is dependent on temperature, pressure, time, and the surface area of the polymer (i.e., chip size).

Techniques for Removal and Separation from Poly(ethylene terephthalate) Products

When cyclic oligomers are present in the final PET product, they can be removed through various extraction techniques. These methods are particularly important for applications where surface purity is critical.

Solvent extraction involves using a liquid solvent that can selectively dissolve the low molecular weight cyclic oligomers without dissolving the high molecular weight PET polymer.

Soxhlet Extraction: This is a traditional and effective, albeit time-consuming, method. It involves continuously washing the polymer with a heated solvent. Xylene is a common solvent for this process, typically requiring long extraction times (e.g., 24 hours) to achieve significant removal of oligomers. psu.edu

Microwave-Assisted Extraction (MAE): MAE is a more rapid alternative to Soxhlet extraction. rsc.org By using microwave energy to heat the solvent in a sealed vessel, higher temperatures and pressures can be achieved, significantly accelerating the extraction process. Studies have shown that using dichloromethane (B109758) as a solvent, MAE can achieve comparable results to 24-hour Soxhlet extraction in just 120 minutes at 120°C. psu.edu Further increasing the temperature to 125°C can reduce the extraction time to just 30 minutes. psu.edu

Table 2: Comparison of Solvent Extraction Techniques for PET Cyclic Oligomers

| Extraction Method | Solvent | Temperature | Time | Total Extractables (% w/w) | Reference |

|---|---|---|---|---|---|

| Soxhlet | Xylene | Boiling Point (~140°C) | 24 hours | 1.24% | psu.edu |

| Microwave-Assisted (MAE) | Dichloromethane | 120°C | 120 minutes | Comparable to Soxhlet | psu.edu |

| Microwave-Assisted (MAE) | Dichloromethane | 125°C | 30 minutes | 1.05% | psu.edu |

Supercritical fluid extraction (SFE) is an advanced technique that uses a substance above its critical temperature and pressure (a supercritical fluid) as the extraction solvent. Supercritical carbon dioxide (sc-CO₂) is widely used for this purpose because it is non-toxic, non-flammable, and leaves no solvent residue.

The properties of sc-CO₂ can be tuned by changing the pressure and temperature, allowing for selective extraction of different components. SFE has proven effective in removing residual cyclic oligomers from polymers. phasex4scf.com For example, in the purification of medical-grade silicone polymers, SFE with CO₂ can reduce the content of cyclic oligomers from as high as 4% by weight to less than 10 ppm. phasex4scf.com While specific data for the ethylene terephthalate (B1205515) cyclic pentamer is limited, studies on PET have demonstrated that sc-CO₂ can effectively extract the more common cyclic trimer, indicating the potential of this technique for removing a range of cyclic oligomers from the polymer matrix. tue.nl

Adsorption and Filtration Technologies for Oligomer Removal

The removal of cyclic oligomers from PET is crucial for improving the quality of virgin and recycled polymer and for isolating these compounds for further use. Various physical and chemical extraction methods have been explored to reduce oligomer content.